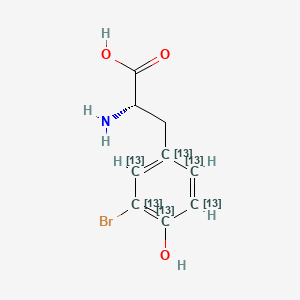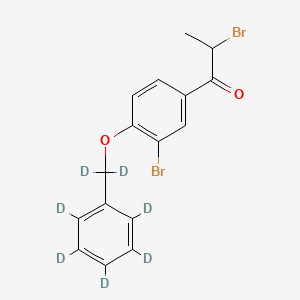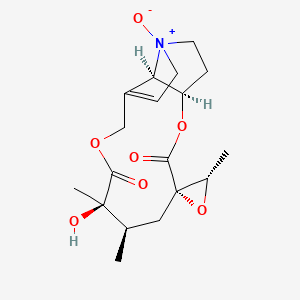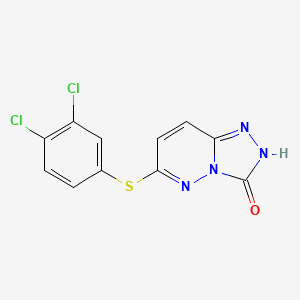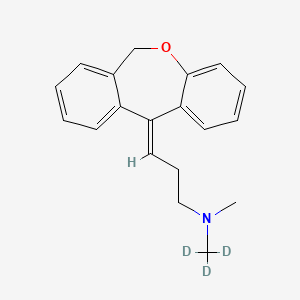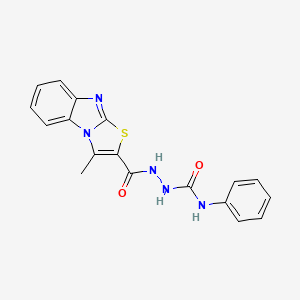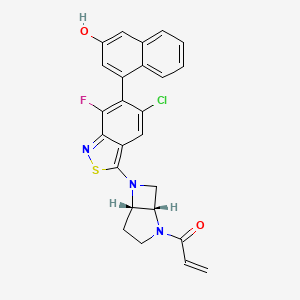
KRAS inhibitor-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS inhibitor-13 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of small GTPases. KRAS is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of this compound represents a significant advancement in targeted cancer therapy, aiming to disrupt the aberrant signaling pathways driven by mutant KRAS proteins.
準備方法
Synthetic Routes and Reaction Conditions
KRAS inhibitor-13 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the formation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. For instance, one approach involves the use of hetero-tricyclic compounds as starting materials, which undergo various chemical transformations to yield the final product . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization of the compound .
化学反応の分析
Types of Reactions
KRAS inhibitor-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the core structure of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties. These derivatives are often studied to identify compounds with improved efficacy and reduced toxicity .
科学的研究の応用
KRAS inhibitor-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in biological assays to investigate the role of KRAS in cellular signaling pathways and cancer progression.
Industry: Applied in the development of new cancer therapies and diagnostic tools targeting KRAS mutations.
作用機序
KRAS inhibitor-13 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the GTP-bound active form of KRAS, preventing it from interacting with downstream effectors in the MAP kinase pathway . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to the suppression of tumor growth .
類似化合物との比較
KRAS inhibitor-13 is compared with other similar compounds, such as sotorasib and adagrasib, which are also KRAS inhibitors targeting the G12C mutation . While these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of potency, selectivity, and resistance profiles . Other similar compounds include MRTX1133 and JAB-23000, which target different KRAS mutations .
Conclusion
This compound represents a promising advancement in the field of targeted cancer therapy. Its ability to specifically inhibit mutant KRAS proteins offers potential therapeutic benefits for patients with KRAS-driven cancers. Ongoing research and development efforts aim to further optimize its efficacy and safety profiles, paving the way for its potential clinical application.
特性
分子式 |
C25H19ClFN3O2S |
|---|---|
分子量 |
480.0 g/mol |
IUPAC名 |
1-[(1S,5S)-6-[5-chloro-7-fluoro-6-(3-hydroxynaphthalen-1-yl)-2,1-benzothiazol-3-yl]-2,6-diazabicyclo[3.2.0]heptan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-2-21(32)29-8-7-19-20(29)12-30(19)25-17-11-18(26)22(23(27)24(17)28-33-25)16-10-14(31)9-13-5-3-4-6-15(13)16/h2-6,9-11,19-20,31H,1,7-8,12H2/t19-,20-/m0/s1 |
InChIキー |
URKYROWBWZUPML-PMACEKPBSA-N |
異性体SMILES |
C=CC(=O)N1CC[C@H]2[C@@H]1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
正規SMILES |
C=CC(=O)N1CCC2C1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


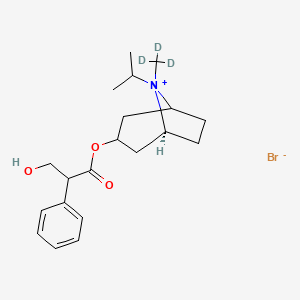
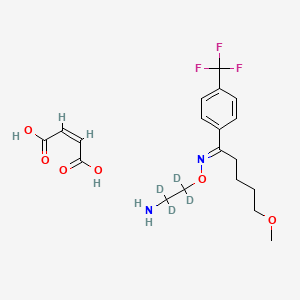
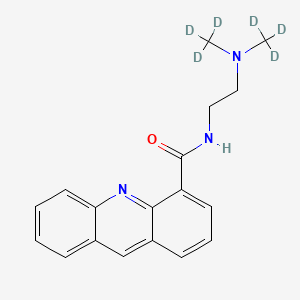
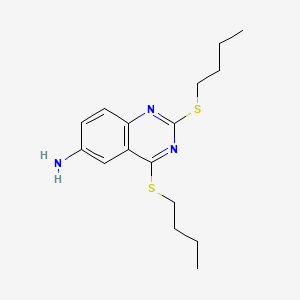
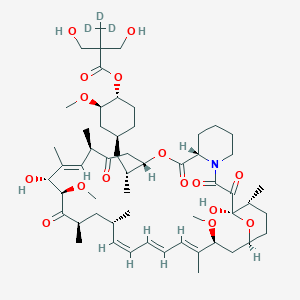

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
